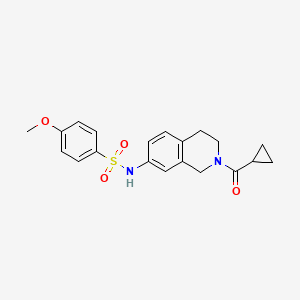

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Description

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold modified with a cyclopropanecarbonyl group at the 2-position and a 4-methoxybenzenesulfonamide moiety at the 7-position. This compound is structurally distinct due to its combination of a strained cyclopropane ring and a methoxy-substituted sulfonamide, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-26-18-6-8-19(9-7-18)27(24,25)21-17-5-4-14-10-11-22(13-16(14)12-17)20(23)15-2-3-15/h4-9,12,15,21H,2-3,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZIPZXUKXWVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide can be achieved through a multi-step process:

Formation of Cyclopropanecarbonyl Intermediate: : Cyclopropanecarbonyl chloride reacts with a suitable nucleophile, such as an amine, to form the cyclopropanecarbonyl intermediate.

Synthesis of Tetrahydroisoquinoline Core: : A Fischer indole synthesis can be employed to construct the tetrahydroisoquinoline ring system, followed by functional group modifications to introduce the desired substituents.

Coupling Reactions: : The cyclopropanecarbonyl intermediate is then coupled with the tetrahydroisoquinoline core under appropriate conditions, such as using a base in an inert atmosphere.

Sulfonamide Formation: : The final step involves the sulfonation of the coupled product with a sulfonyl chloride reagent to introduce the methoxybenzenesulfonamide moiety.

Industrial Production Methods: Industrial-scale production of this compound would involve optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automation techniques may be employed to ensure consistent product quality and to minimize reaction times and waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The methoxybenzenesulfonamide moiety can undergo oxidative cleavage under strong oxidizing conditions to form carboxylic acids and other oxidized products.

Reduction: : The cyclopropanecarbonyl group and tetrahydroisoquinoline core can be reduced using hydrogenation or other reduction techniques, leading to different structural variants.

Common Reagents and Conditions Used

Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst or lithium aluminium hydride (LiAlH4).

Substitution: : Nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products Formed: Depending on the reaction type and conditions, major products can include:

Carboxylic acids (from oxidation)

Reduced hydrocarbons (from reduction)

Varied substituents on the benzene ring (from substitution)

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Inhibition of Carbonic Anhydrase

Sulfonamides are known for their ability to inhibit carbonic anhydrase enzymes, which play crucial roles in regulating acid-base balance and fluid secretion in various tissues. This inhibition can have therapeutic implications in conditions such as glaucoma and metabolic disorders.

Antitumor Activity

Research has indicated that compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide possess antitumor properties. For instance:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 |

| Compound B | NCI-H358 | 6.48 ± 0.11 |

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation, making it a potential candidate for cancer therapy .

Cardiovascular Effects

A study evaluated the effects of sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain compounds could significantly modulate cardiovascular responses:

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |

| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |

The findings suggest a potential mechanism for cardiovascular modulation through calcium channel interactions .

Case Studies

Several studies have explored the applications of this compound in various contexts:

Anticancer Research

In a study focusing on the synthesis and evaluation of novel sulfonamides, derivatives similar to this compound demonstrated significant cytotoxic activity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines with IC50 values ranging from 7 to 24 μM . These results underscore the potential therapeutic applications of this class of compounds in oncology.

Molecular Docking Studies

Molecular docking studies conducted on related compounds have provided insights into their binding modes within target proteins associated with cancer progression . This approach helps elucidate the mechanisms by which these compounds exert their biological effects.

Mechanism of Action

The exact mechanism of action of this compound can vary depending on the biological or chemical context:

Molecular Targets: : It may interact with various enzymes or receptors, modulating their activity and leading to observable biological effects.

Pathways Involved: : The compound could influence signal transduction pathways, potentially altering cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Differences

Substituent effects :

- The cyclopropanecarbonyl group in the target compound may enhance metabolic stability compared to the trifluoroacetyl group in , as cyclopropane rings are less prone to oxidative metabolism .

- The 4-methoxybenzenesulfonamide moiety likely improves solubility relative to halogenated sulfonamides in , where halogens (Cl, Br) increase lipophilicity .

Synthetic complexity :

- compounds require multi-step triazole ring formation, whereas the target compound and analogs utilize direct acylation/sulfonylation, enabling scalability (e.g., 100 g synthesis in ) .

Spectroscopic signatures :

- The absence of C=S and NH stretches in the target compound’s IR spectrum distinguishes it from ’s triazole-thiones .

Pharmacological and Physicochemical Implications

- Electronic effects : The electron-donating methoxy group in the sulfonamide may enhance hydrogen-bonding interactions in biological targets, contrasting with electron-withdrawing halogens in compounds .

- Metabolic stability : Cyclopropane’s strain and stability could reduce hepatic clearance relative to compounds with labile groups (e.g., triazoles) .

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C20H21N2O4S |

| Molecular Weight | 405.46 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | COc1ccc(S(=O)(=O)Nc2ccc3c(c2)CN(C(=O)C2CC2)CC3)cc1 |

Structural Characteristics

The compound features a sulfonamide group attached to a tetrahydroisoquinoline structure with a cyclopropanecarbonyl moiety. This structural complexity may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through the inhibition of specific enzymes or receptors. For instance:

- COX-2 Inhibition : Some derivatives of the tetrahydroisoquinoline scaffold have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests that the compound may possess anti-inflammatory properties similar to those observed in other sulfonamide derivatives .

Therapeutic Applications

The biological activity of this compound opens avenues for potential therapeutic applications:

- Anti-inflammatory Agents : Given its structural similarities to known COX-2 inhibitors, it may be developed for treating conditions characterized by inflammation.

- Anticancer Properties : Preliminary studies suggest that isoquinoline derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related compounds in a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives demonstrated significant reductions in inflammation compared to standard treatments like celecoxib. The most potent compound showed an IC50 value of 0.0032 µM for COX-2 inhibition, highlighting the potential efficacy of this class of compounds .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of tetrahydroisoquinoline derivatives against various cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Q & A

Q. Challenges :

- Regioselectivity : Ensuring acylation occurs exclusively at the secondary amine rather than competing sites (e.g., aromatic rings). This is managed by steric control and protecting group strategies .

- Purification : Use of preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from side reactions (e.g., over-acylation) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 404.5 for C₂₀H₂₁FN₂O₄S) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., C–H⋯O interactions in crystal packing) .

Advanced: How can structural modifications optimize biological activity?

Answer:

Structure-activity relationship (SAR) studies focus on:

- Cyclopropane moiety : Replace with other strained rings (e.g., aziridine) to test rigidity effects on target binding .

- Methoxy group : Vary substituent position (e.g., 3-fluoro vs. 4-methoxy) to modulate electronic effects and solubility .

- Sulfonamide linker : Introduce bioisosteres (e.g., carbamate) to enhance metabolic stability .

Q. Methodology :

- Parallel synthesis : Generate analogs via combinatorial chemistry (e.g., Ugi reaction) .

- Docking studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinity to targets like carbonic anhydrase IX .

Advanced: How can conflicting bioactivity data across assays be resolved?

Answer:

Discrepancies in activity (e.g., IC₅₀ variability in enzyme vs. cell-based assays) may arise due to:

- Membrane permeability : Assess logP (e.g., via shake-flask method) to correlate hydrophobicity with cellular uptake .

- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

- Metabolic stability : Use liver microsomal assays to evaluate cytochrome P450-mediated degradation .

Q. Experimental design :

- Orthogonal assays : Validate hits in both enzymatic (e.g., recombinant protein) and phenotypic (e.g., 3D tumor spheroids) models .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Answer:

Proposed mechanisms include:

- Enzyme inhibition : Competitive binding to carbonic anhydrase IX via sulfonamide coordination to the zinc ion in the active site .

- Receptor modulation : Allosteric disruption of G-protein-coupled receptors (GPCRs) linked to inflammation (e.g., antagonism of prostaglandin E₂ receptors) .

Q. Validation methods :

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- CRISPR knockouts : Confirm target specificity by deleting candidate genes (e.g., CA9) and measuring activity loss .

Advanced: How can computational modeling guide lead optimization?

Answer:

- Pharmacophore modeling : Identify critical features (e.g., sulfonamide as a hydrogen-bond acceptor) using tools like Schrödinger Phase .

- ADMET prediction : Use QSAR models (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .

- Free-energy perturbation (FEP) : Predict binding affinity changes for cyclopropane modifications .

Advanced: What strategies address low aqueous solubility in preclinical studies?

Answer:

- Salt formation : Screen counterions (e.g., sodium, lysine) via slurry experiments .

- Nanoformulation : Develop liposomal or PEGylated nanoparticles (dynamic light scattering for size optimization) .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Advanced: How can synthetic byproducts be minimized?

Answer:

- Reaction optimization : Use design of experiments (DoE) to identify ideal temperature, solvent (e.g., THF vs. DMF), and catalyst (e.g., Pd/C for hydrogenation) .

- In-line monitoring : Employ PAT tools (e.g., ReactIR) to track intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.